molecular formula C9H12N2O2S B8482351 2-(1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-ylidene)acetonitrile

2-(1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-ylidene)acetonitrile

Cat. No.: B8482351
M. Wt: 212.27 g/mol
InChI Key: FXWWOYBDHASBCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-ylidene)acetonitrile is an organic compound with the molecular formula C9H12N2O2S. It is known for its unique structure, which includes a cyclopropyl group, a sulfonyl group, and an azetidine ring.

Preparation Methods

The synthesis of 2-(1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-ylidene)acetonitrile typically involves multiple steps. One common synthetic route starts with the reaction of 1-methylcyclopropylamine with sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with an appropriate azetidine derivative under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-(1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-ylidene)acetonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-(1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-ylidene)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-ylidene)acetonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-ylidene)acetonitrile can be compared with other similar compounds, such as:

    1-[(1-Ethylcyclopropyl)sulfonyl]azetidin-3-ylideneacetonitrile: Similar structure but with an ethyl group instead of a methyl group.

    1-[(1-Propylcyclopropyl)sulfonyl]azetidin-3-ylideneacetonitrile: Similar structure but with a propyl group.

    1-[(1-Butylcyclopropyl)sulfonyl]azetidin-3-ylideneacetonitrile: Similar structure but with a butyl group.

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

2-[1-(1-methylcyclopropyl)sulfonylazetidin-3-ylidene]acetonitrile

InChI

InChI=1S/C9H12N2O2S/c1-9(3-4-9)14(12,13)11-6-8(7-11)2-5-10/h2H,3-4,6-7H2,1H3

InChI Key

FXWWOYBDHASBCN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)S(=O)(=O)N2CC(=CC#N)C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of sodium hydride (60% dispersion in mineral oil, 17 mg, 0.42 mmol) in tetrahydrofuran (2 mL) at 0° C. was added diethyl cyanomethylphosphonate (70 μL, 0.43 mmol) dropwise. The mixture was then allowed to reach room temperature and stir for a further 45 minutes. A solution of 1-[(1-methylcyclopropyl)sulfonyl]azetidin-3-one (prepared in Step 5) in tetrahydrofuran (1.0 mL) was added and the mixture was allowed to stir at ambient temperature for 16 hours. Into the reaction was added water and solid NaCl, and the product was extracted with three portions of ethyl acetate. The combined extracts were dried over sodium sulfate, decanted and concentrated to afford product (71 mg, 100%), used without further purification in Step 7.
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17 mg
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2 mL
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70 μL
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1 mL
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100%

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